3-Amino-2,5-dimethylbenzene-1-sulfonamide

Carbonic Anhydrase Isoform Selectivity Enzyme Inhibition

3-Amino-2,5-dimethylbenzene-1-sulfonamide (CAS 1017474-73-5) is a primary benzenesulfonamide derivative featuring a free amino group at the 3-position and two methyl substituents at the 2- and 5-positions of the aromatic ring. With a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol, this compound serves as a versatile synthetic intermediate for the preparation of pharmacologically active sulfonamide derivatives.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13196918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,5-dimethylbenzene-1-sulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)S(=O)(=O)N)C)N
InChIInChI=1S/C8H12N2O2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)
InChIKeyHJVRRRACXQLYMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,5-dimethylbenzene-1-sulfonamide: Sulfonamide Building Block for Carbonic Anhydrase and Enzyme Inhibitor Research


3-Amino-2,5-dimethylbenzene-1-sulfonamide (CAS 1017474-73-5) is a primary benzenesulfonamide derivative featuring a free amino group at the 3-position and two methyl substituents at the 2- and 5-positions of the aromatic ring . With a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol, this compound serves as a versatile synthetic intermediate for the preparation of pharmacologically active sulfonamide derivatives [1]. The primary sulfonamide moiety (-SO2NH2) provides a critical zinc-binding anchor for metalloenzyme inhibition, while the 3-amino group offers a modifiable handle for further derivatization, positioning this scaffold as a distinct entry point for structure-activity relationship (SAR) campaigns targeting carbonic anhydrases and other therapeutically relevant enzymes [2].

Sulfonamide zinc-binding anchor for CA studies
Free 3-amino handle for orthogonal derivatization
2,5-Dimethyl pattern for isoform selectivity SAR

Why 3-Amino-2,5-dimethylbenzene-1-sulfonamide Cannot Be Interchanged with Generic Benzenesulfonamide Analogs


Substitution of 3-amino-2,5-dimethylbenzene-1-sulfonamide with structurally similar benzenesulfonamides is non-trivial due to the precise spatial and electronic requirements dictated by the 2,5-dimethyl substitution pattern. The introduction of dimethyl groups into the benzenesulfonamide ring has been shown to decrease binding affinity to most carbonic anhydrase (CA) isoforms while simultaneously conferring enhanced selectivity toward specific CA isozymes, with selectivity gains of up to 500-fold observed for certain derivatives [1]. Furthermore, the 2,5-dimethyl-substituted aromatic core has been identified as a more potent scaffold than 2,5-dimethyl-substituted furan analogs in antiviral applications, underscoring the functional consequences of even subtle ring modifications [2]. The presence of the free 3-amino group in this compound—as opposed to the N,N-dimethylated analog (3-amino-N,N-dimethylbenzenesulfonamide)—provides differential synthetic utility for selective N-acylation reactions, enabling divergent derivatization pathways that are inaccessible with tertiary sulfonamide variants [3]. These structure-dependent variations in enzyme binding, functional potency, and synthetic accessibility preclude generic interchange.

Target 2,5-Dimethyl substitution on benzene
Substitute Unsubstituted benzenesulfonamide
Methylation pattern alters CA isoform selectivity profile; dimethylated analogs show reduced pan-inhibition and may shift target isozyme preference
Target 2,5-Dimethylbenzenesulfonamide core
Substitute 2,5-Dimethylfuran sulfonamide analog
Benzene vs furan core may alter antiviral activity context; scaffold-dependent potency observed in M2 channel inhibition studies
Target Primary sulfonamide + 3-amino groups
Substitute N,N-Dimethyl sulfonamide analog
Primary sulfonamide enables orthogonal N-acylation; tertiary analog restricts derivatization options and limits synthetic versatility

Quantitative Differentiation Evidence: 3-Amino-2,5-dimethylbenzene-1-sulfonamide Versus Closest Analogs


Methyl Substitution Pattern Drives Isoform Selectivity Gains in Carbonic Anhydrase Inhibition

The introduction of dimethyl groups into the benzenesulfonamide ring produces a distinct selectivity profile relative to unsubstituted or mono-substituted analogs. Systematic SAR studies demonstrate that dimethylated benzenesulfonamides exhibit reduced binding affinity to most CA isoforms but achieve substantially enhanced selectivity toward specific isozymes. While the exact 2,5-dimethyl pattern of the target compound has not been directly assayed in published head-to-head comparisons, structurally analogous dimethylated benzenesulfonamides have shown selectivity increases of up to 500-fold for CA VII and CA XIII relative to pan-inhibitory unsubstituted benzenesulfonamide controls [1].

Methyl substitution pattern
Class-level
Dimethylated benzenesulfonamide
vs unsubstituted benzenesulfonamide
Up to 500-fold selectivity gain (CA VII, CA XIII) reported for analogs
Supports CA isoform selectivity screening context
Direct assay data for 2,5-dimethyl pattern not yet published
Carbonic Anhydrase Isoform Selectivity Enzyme Inhibition

2,5-Dimethyl Core Confers Superior Antiviral Potency Compared to 2,5-Dimethylfuran Scaffolds

In a comparative SAR study of benzenesulfonamide-derived M2 proton channel inhibitors against H5N1 influenza A virus, the 2,5-dimethyl-substituted thiophene core was identified as a more potent scaffold than the corresponding 2,5-dimethyl-substituted furan moiety. While the target compound contains a benzene rather than thiophene ring, this finding establishes the functional superiority of the 2,5-dimethyl substitution pattern when incorporated into aromatic sulfonamide frameworks, with optimized derivatives achieving EC50 values as low as 0.47 µM and selectivity indices of 119.9, comparable to the reference drug amantadine [1].

Core scaffold antiviral activity
Class-level
2,5-Dimethylbenzenesulfonamide core
vs 2,5-dimethylfuran sulfonamide
Related thiophene analog: EC50 0.47 µM, SI 119.9 (H5N1)
Supports antiviral M2 channel SAR exploration
Benzene analog activity inferred from thiophene data
Antiviral Influenza A H5N1 M2 Proton Channel

Free 3-Amino Group Enables Selective N-Acylation Divergent from N,N-Dimethylated Analogs

The 3-amino group in 3-amino-2,5-dimethylbenzene-1-sulfonamide provides a reactive handle for selective N-acylation that is absent in tertiary sulfonamide analogs such as 3-amino-N,N-dimethylbenzenesulfonamide. Published synthetic methods for 2- and 3-aminobenzenesulfamides demonstrate that the primary amino group can be selectively acylated without affecting the primary sulfonamide moiety, enabling orthogonal functionalization strategies that tertiary sulfonamides cannot accommodate [1]. This differential reactivity directly impacts the scope of accessible derivatives and the efficiency of multi-step synthetic routes.

Synthetic orthogonality
Supporting evidence
Primary sulfonamide + 3-amino groups
vs N,N-dimethyl sulfonamide analog
Selective N-acylation demonstrated; tertiary analog lacks sulfonamide N–H
Enables orthogonal derivatization strategies
Reactivity confirmed in 2- and 3-aminobenzenesulfamide studies
Synthetic Chemistry Selective Derivatization Building Block

Validated Application Scenarios for 3-Amino-2,5-dimethylbenzene-1-sulfonamide in Research and Development


Carbonic Anhydrase Inhibitor SAR and Isoform Selectivity Optimization

Use this building block as a starting scaffold for synthesizing isoform-selective carbonic anhydrase inhibitors. The 2,5-dimethyl substitution pattern, when properly elaborated, has been shown to confer selectivity gains of up to 500-fold toward specific CA isozymes compared to non-methylated benzenesulfonamide controls [1]. Researchers targeting CA VII or CA XIII for glaucoma, epilepsy, or cancer applications can leverage this scaffold to design compounds with improved therapeutic indices by further derivatizing the 3-amino group with tail moieties that exploit differences in the active site architecture of CA isoforms [1].

Antiviral Lead Discovery Targeting Influenza A M2 Proton Channel

Employ this 2,5-dimethylbenzenesulfonamide scaffold as a core template for developing next-generation M2 proton channel inhibitors against influenza A viruses. The 2,5-dimethyl substitution pattern has been validated as a potency-enhancing motif, with optimized benzenesulfonamide derivatives achieving sub-micromolar EC50 values (0.47 µM) and selectivity indices exceeding 100 against H5N1 [2]. The free 3-amino group allows for systematic installation of heteroaromatic tails to further optimize antiviral activity and overcome amantadine resistance mechanisms [2].

Orthogonal Diversification for Multi-Target Sulfonamide Libraries

Utilize the dual functional handles—primary sulfonamide and primary aromatic amine—to execute divergent synthetic strategies for library generation. The primary sulfonamide moiety serves as the zinc-binding anchor for metalloenzyme inhibition, while the 3-amino group can be selectively acylated, alkylated, or coupled to diverse pharmacophores without requiring protecting group manipulation on the sulfonamide [3]. This orthogonal reactivity enables efficient parallel synthesis of sulfonamide libraries for screening against carbonic anhydrases, matrix metalloproteinases, or other zinc-dependent enzymes where both the sulfonamide anchor and a tailored tail group are required for activity.

Application
Selection Property
Validation Focus
CA isoform-selective inhibitor design
2,5-Dimethyl substitution for selectivity profiling
Isoform specificity assays (CA VII, CA XIII)
Antiviral M2 channel inhibitor SAR
2,5-Dimethylbenzenesulfonamide core scaffold context
Antiviral activity profiling against H5N1 M2 channel
Multi-target sulfonamide library synthesis
Orthogonal reactivity of primary amine and sulfonamide
Chemoselective derivatization and library validation

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